molecular formula C21H16N4O4S B1193416 PqsR Antagonist M64

PqsR Antagonist M64

Cat. No. B1193416
M. Wt: 420.44
InChI Key: IPZUVKDSPDAHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PqsR antagonist M64 is a quorum sensing modulator as a PqsR antagonist.

Scientific Research Applications

Molecular Mechanism of PqsR Inhibition by M64

  • M64 has been identified as a competitive inhibitor of MvfR, binding to the hydrophobic cavity of the MvfR ligand-binding domain (LBD) similarly to native ligands. This binding involves a hydrogen bond and pi interaction, crucial for the affinity between MvfR and M64 (Kitao et al., 2018).
  • The structural analysis of MvfR in complex with M64 has provided insights into the molecular mechanism of MvfR function and inhibition. This understanding could aid in the optimization of anti-MvfR compounds (Kitao et al., 2018).

Role in Attenuating Virulence and Biofilm Formation

  • PqsR antagonists, including M64, are explored as potential therapeutic agents against P. aeruginosa infections. They target the PqsR protein involved in regulating the production of virulence factors and biofilm formation, crucial aspects of the pathogenicity of P. aeruginosa (Soheili et al., 2019).

Potential in Antivirulence Therapy

  • The development and optimization of PqsR antagonists, such as M64, represent a novel strategy in antivirulence therapy. This approach aims to disarm the bacteria of their arsenal of virulence factors without affecting bacterial growth, thus potentially overcoming issues of antibiotic resistance (Soheili et al., 2019).

Implications for Drug Design and Discovery

  • The insights gained from studies on M64 and other PqsR antagonists contribute to the broader field of drug discovery, particularly in designing compounds that can effectively inhibit key regulatory proteins in pathogenic bacteria (Soheili et al., 2019).

properties

Product Name

PqsR Antagonist M64

Molecular Formula

C21H16N4O4S

Molecular Weight

420.44

IUPAC Name

2-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-N-(4-phenoxy-phenyl)-acetamide

InChI

InChI=1S/C21H16N4O4S/c26-20(13-30-21-23-18-11-8-15(25(27)28)12-19(18)24-21)22-14-6-9-17(10-7-14)29-16-4-2-1-3-5-16/h1-12H,13H2,(H,22,26)(H,23,24)

InChI Key

IPZUVKDSPDAHMB-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(OC2=CC=CC=C2)C=C1)CSC3=NC4=CC([N+]([O-])=O)=CC=C4N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PqsR antagonist M64

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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